Chloro(cyclopropyl)mercury

Description

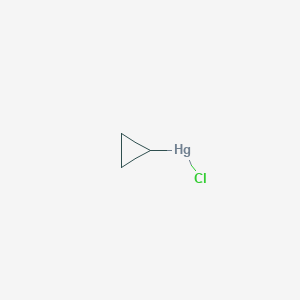

Structure

2D Structure

Properties

CAS No. |

88947-44-8 |

|---|---|

Molecular Formula |

C3H5ClHg |

Molecular Weight |

277.12 g/mol |

IUPAC Name |

chloro(cyclopropyl)mercury |

InChI |

InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1 |

InChI Key |

YRPJQRHXOXCBJR-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1[Hg]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro Cyclopropyl Mercury and Analogous Organomercurials

Direct Synthetic Routes to Chloro(cyclopropyl)mercury

Direct methods for the formation of the carbon-mercury bond in this compound typically rely on the electrophilic nature of mercury(II) salts, which can induce the opening of the strained cyclopropane (B1198618) ring.

Electrophilic Additions to Cyclopropanes

The reaction of electrophiles with cyclopropanes is a well-established method for the formation of 1,3-difunctionalized propanes. Mercury(II) salts are particularly effective reagents for this transformation, leading to the formation of stable organomercurial adducts.

Oxymercuration and, more broadly, solvomercuration, represent key methodologies for the synthesis of organomercurials from cyclopropanes. thieme-connect.de In these reactions, an electrophilic mercury(II) species attacks the cyclopropane ring, leading to its cleavage and the incorporation of a mercury-containing group and a solvent-derived nucleophile across the newly formed 1,3-positions. thieme-connect.deresearchgate.net When water is the solvent, the reaction is termed oxymercuration, yielding a γ-hydroxyalkylmercurial. If an alcohol is used, the process is known as alkoxymercuration, resulting in a γ-alkoxyalkylmercurial.

The general scheme for the solvomercuration of a cyclopropane can be represented as follows:

Subsequent anion exchange with a chloride source, such as sodium chloride, converts the initially formed organomercurial salt (e.g., acetate (B1210297) or nitrate) into the more stable this compound derivative. The reaction of 3,5-dehydronoriceane, which contains a bicyclo[2.1.0]pentane system, with mercuric acetate in aqueous THF, followed by treatment with sodium borohydride (B1222165), exclusively yields endo-3-noriceanol. nih.gov The isolation of the organomercury intermediate, endo-3-acetoxy-exo-5-(chloromercurio)noriceane, confirms the trans-1,3-addition of the acetoxy and chloromercurio groups across the cyclopropane ring. nih.gov

| Reactant | Reagents | Solvent | Product | Reference |

| Cyclopropane | 1. Hg(OAc)₂2. NaCl | H₂O/THF | Chloro(3-hydroxypropyl)mercury | thieme-connect.de |

| Phenylcyclopropane | Hg(OAc)₂ / I₂ | CH₂Cl₂ | 3-Acetoxy-1-iodo-1-phenylpropane | ethernet.edu.et |

| 3,5-Dehydronoriceane | 1. Hg(OAc)₂2. NaCl | Acetic Acid | endo-3-Acetoxy-exo-5-(chloromercurio)noriceane | nih.gov |

The electrophilic cleavage of cyclopropanes by mercury(II) salts is believed to proceed through an intermediate analogous to the mercurinium ion observed in the oxymercuration of alkenes. thieme-connect.de However, due to the unique geometry and bonding of the cyclopropane ring, the mechanism involves attack on a C-C bond rather than a π-system. Two primary mechanistic pathways are considered for the electrophilic cleavage: 'edge' attack and 'corner' attack by the electrophile.

In the context of mercury(II) electrophiles, the reaction is often described as proceeding via a "corner" attack mechanism. osti.gov This involves the electrophilic mercury species interacting with a corner of the cyclopropane ring, leading to a concerted or near-concerted cleavage of the adjacent C-C bonds and formation of the C-Hg bond. This pathway typically results in inversion of configuration at the carbon atom where the mercury attaches. canterbury.ac.nz This is in contrast to some other electrophiles which may favor an 'edge' attack, leading to retention of stereochemistry. The intermediate can be described as a corner-protonated-like cyclopropane structure, which then opens to a more stable, albeit transient, carbocationic species that is rapidly trapped by the nucleophilic solvent. The stability of the potential carbocation intermediate influences the regioselectivity of the ring opening. For instance, in phenylcyclopropane, the ring opening occurs to place the mercury atom distal to the phenyl group, allowing the positive charge to be stabilized by the phenyl ring at the benzylic position. ethernet.edu.et

Indirect Preparation Strategies and Precursor Chemistry

Indirect routes to this compound involve the synthesis of suitable cyclopropyl (B3062369) precursors which are then converted to the target organomercurial. These methods often provide greater control over the final product and can be advantageous when the direct methods are not feasible or lead to undesired byproducts.

Transmetalation Processes for Carbon-Mercury Bond Construction

Transmetalation is a powerful and general method for the formation of organomercurials, involving the transfer of an organic group from a more electropositive metal to mercury. thieme-connect.degre.ac.uk This approach is particularly useful for the synthesis of this compound from pre-formed cyclopropyl organometallics.

The most common precursors for this transformation are cyclopropyl Grignard reagents (cyclopropylmagnesium halides) and cyclopropyllithium compounds. These are typically prepared from the corresponding cyclopropyl halides. The general reaction is as follows:

A typical laboratory procedure involves the preparation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in a suitable ether solvent like THF. researchgate.net This Grignard reagent is then added to a solution of mercuric chloride (HgCl₂). By controlling the stoichiometry (a 1:1 molar ratio of Grignard reagent to HgCl₂), the primary product is this compound. Using a 2:1 ratio of the Grignard reagent to mercuric chloride leads to the formation of dicyclopropylmercury(II). researchgate.net

| Cyclopropyl Precursor | Mercuric Salt | Stoichiometry (Precursor:Hg) | Product | Reference |

| Cyclopropylmagnesium bromide | HgCl₂ | ~2.5 : 1 | Dicyclopropylmercury(II) | researchgate.net |

| Cyclopropylmagnesium bromide | HgCl₂ | 1 : 1 (inferred) | This compound | researchgate.net |

| Diethyl (bromomethyl)phosphonate | (EtO)₂P(O)CH₂MgBr + HgCl₂ | N/A | (Chloromercuriomethyl)phosphonate | researchgate.net |

Functionalization of Cyclopropyl Halides and Derivatives

The synthesis of this compound often begins with the preparation of a suitable cyclopropyl halide, most commonly cyclopropyl bromide or cyclopropyl chloride. These halides serve as the precursors for the organometallic reagents used in transmetalation reactions.

Cyclopropyl bromide can be synthesized via several routes, including the ring closure of γ-chlorobutyrate followed by a Hunsdiecker-type reaction using mercuric oxide and bromine. google.com Another method involves the treatment of cyclopropanemethanol with an aqueous solution of hydrogen bromide. Once obtained, cyclopropyl bromide can be readily converted to cyclopropylmagnesium bromide by reaction with magnesium metal in THF, providing the key intermediate for the transmetalation synthesis of this compound. researchgate.net Similarly, though less common for this specific synthesis, cyclopropyllithium can be prepared from cyclopropyl bromide and lithium metal.

While the primary use of cyclopropyl halides in this context is for the generation of organometallic reagents for transmetalation, direct reaction of cyclopropyl halides with mercury metal is generally not a favored synthetic route. However, functionalized cyclopropanes can be prepared through various other means, such as the Simmons-Smith reaction of allylsilanes, which can then potentially be converted to the desired organomercurial. gre.ac.uk

Generation of Cyclopropanes via Organomercury Carbenoid Species

The synthesis of cyclopropane rings can be achieved through the transfer of a methylene (B1212753) group from an organometallic species to an alkene. Organomercury compounds serve as effective reagents for this purpose, acting as precursors to carbenoids. These mercury-based carbenoids are noted for being more stable and less reactive than free carbenes. acsgcipr.org

The reactivity of these organomercury carbenoids is influenced by their specific structure. ucl.ac.uk For instance, bis(halomethyl)mercury reagents are considerably more reactive than their (halomethyl)mercury halide counterparts. ucl.ac.uk Bis(bromomethyl)mercury, for example, reacts with cyclohexene (B86901) in refluxing benzene (B151609) over eight days to produce norcarane (B1199111) (bicyclo[4.1.0]heptane) in good yield, whereas bromomethylmercury (B1620425) bromide is unreactive toward the same alkene under similar conditions. ucl.ac.uk The iodo-analogue, iodomethylmercury (B87125) iodide, demonstrates greater reactivity than the bromo-analogue, reacting with cyclohexene to yield the cyclopropanated product, albeit in a lower yield of 24%. ucl.ac.uk Due to their slow reaction rates with alkenes and the challenges associated with large-scale preparation, organomercury carbenoids have not been widely adopted in organic synthesis. ucl.ac.uk

Table 1: Cyclopropanation using Organomercury Carbenoids This table is interactive. You can sort and filter the data.

| Organomercury Carbenoid | Alkene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis(bromomethyl)mercury | Cyclohexene | Benzene, reflux, 8 days | Norcarane | 83 | ucl.ac.uk |

| Iodomethylmercury iodide | Cyclohexene | Benzene, reflux, 8 days | Norcarane | 24 | ucl.ac.uk |

| Bromomethylmercury bromide | Cyclohexene | Similar to above | No reaction | 0 | ucl.ac.uk |

Mercury(II)-Mediated Cleavage Reactions of Cyclopropylcarbinols

Mercury(II) salts are effective mediators for the cleavage of the cyclopropane ring in cyclopropylcarbinols. ysu.amnih.gov This reaction provides a stereo- and regioselective pathway to highly functionalized acyclic molecules. ysu.amnih.govacs.org The process involves the electrophilic addition of a mercury(II) salt to the cyclopropane ring, which induces a ring-opening. thieme-connect.de

One notable application of this methodology is the reaction of cyclopropylcarbinols containing an intramolecular sulfinyl group. ysu.am The mercury(II) salt-mediated opening of these substrates proceeds cleanly and is a general reaction. ysu.amacs.org This approach has been successfully used to prepare all four diastereomeric stereotriads from cis- and trans-disubstituted cyclopropanes. ysu.amacs.org Furthermore, the reaction of trisubstituted cyclopropanes occurs with high regio- and stereoselectivity, affording products that possess quaternary stereogenic centers. ysu.amacs.org This oxymercuration of cyclopropylcarbinols is a key strategy for accessing alternating hydroxy- and methyl-substituted subunits, which are characteristic features of polypropionate natural products. ysu.am

Mercuration-Carbonylation Reactions of Propargylic Alcohols

The reaction of propargylic alcohols with mercury(II) salts, often in the presence of carbon monoxide, provides a route to various heterocyclic compounds. acs.org This mercuration-carbonylation process typically involves the trans addition of mercury(II) chloride across the alkyne, leading to the formation of vinylmercury(II) compounds. thieme-connect.de These intermediates can then undergo further transformations. thieme-connect.de

A specific application of this reaction is the synthesis of β-chloro-Δα,β-butenolides from propargylic alcohols. acs.org This transformation highlights the utility of mercury in mediating complex cyclization and carbonylation cascades. While a wide variety of terminal and internal alkynols undergo this type of reaction, some propargylic alcohols may fail to produce the expected vinylic mercury compound. thieme-connect.de

Methodological Advancements in Organomercury Compound Synthesis Applied to Cyclopropyl Systems

The synthesis of organomercury compounds, including those with cyclopropyl moieties, has a long history and continues to see methodological advancements. thieme-connect.de A foundational and versatile method for creating organomercury(II) compounds is through oxymercuration and related electrophilic additions of mercury(II) salts to unsaturated systems like alkenes and cyclopropanes. thieme-connect.de

Recent research continues to leverage this reactivity for the synthesis of complex molecular architectures. For example, a significant advancement involves the diastereoselective electrophilic cyclization of certain allylic alcohols using mercury(II) trifluoroacetate (B77799) (Hg(OTFA)₂). rsc.org This reaction initiates the formation of an organomercuric species that can be subsequently trapped, leading to the synthesis of complex polyoxygenated oxepanes. rsc.org This demonstrates how classical organomercury reactions are being refined and applied in modern, stereocontrolled synthesis, extending their utility far beyond simple functionalization. rsc.org

Mechanistic Investigations of Chloro Cyclopropyl Mercury Reactivity

Carbon-Mercury Bond Reactivity and Cleavage Mechanisms

The bond between carbon and mercury in organomercurials like Chloro(cyclopropyl)mercury is predominantly covalent with low ionic character. msu.edu This property renders it stable towards water and air but susceptible to cleavage by various electrophiles and acids. msu.eduthieme-connect.de

The cleavage of the carbon-mercury bond in this compound can be achieved through electrophilic substitution (SE) reactions. This class of reaction is characteristic of organometallic compounds where a carbon-metal bond is replaced by a carbon-electrophile bond. msu.edu The general mechanism involves the attack of an electrophile on the carbon atom of the C-Hg bond.

In the context of organomercury compounds, these reactions are versatile synthetic tools. For instance, organomercurials can react with halogens to yield the corresponding organic halides. wikipedia.org The reactivity in SE reactions is influenced by the nature of the alkyl group and the electrophile. Studies on related alkylmercuric salts have shown that the mechanism can be complex, sometimes involving catalysis by anions that coordinate with mercury.

Acidolysis, the cleavage of the C-Hg bond by an acid, is a fundamental reaction of organomercury compounds. doi.orgepa.gov The reaction for an organomercuric halide like this compound with a protic acid (HX) proceeds to form a cyclopropane (B1198618) and a mercury(II) salt. epa.gov

RHgX + HX → RH + HgX₂

The ease of this reaction generally correlates with the electronegativity of the metal; compounds with more electropositive metals react more readily. doi.org While many organometallics are inert to water, they often react with mineral acids. msu.edu Theoretical studies using ab initio calculations on simple alkylmercury compounds show that the cleavage by halogenic acids likely proceeds through a closed transition state in a single step, where bond-forming and bond-breaking are nearly synchronous. acs.org

A crucial stereochemical aspect of the acidolysis of organomercury compounds is that the substitution at the carbon atom typically proceeds with retention of configuration. doi.org This has been demonstrated in studies with optically active di-sec-butylmercury and isomeric di-4-methylcyclohexylmercury, where the configuration at the carbon center undergoing cleavage was predominantly retained. doi.org This outcome suggests a mechanism where the electrophile (proton) attacks the carbon-mercury bond from the front, leading to the displacement of the mercury group without inverting the stereocenter.

Acidolysis of Organomercury(II) Compounds

Cyclopropane Ring Transformations Initiated by Mercury Species

Beyond reactions at the C-Hg bond, mercury(II) species can initiate transformations involving the strained cyclopropane ring itself. These reactions are of significant synthetic interest for creating more complex molecular architectures. researchgate.net

Mercury(II) salts, such as mercury(II) acetate (B1210297) or mercury(II) trifluoroacetate (B77799), are effective reagents for mediating the ring opening of cyclopropanes. osti.govthieme-connect.deysu.am This reaction, a variation of solvomercuration, involves an electrophilic attack by the Hg(II) species on the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a γ-mercurated organometallic species. osti.govmasterorganicchemistry.com The presence of an adjacent cyclopropyl (B3062369) group can dramatically increase the rate of ring opening. figshare.comresearchgate.net

The mechanism of this ring-opening can vary. For many monocyclopropanes, the reaction is thought to proceed through a concerted, corner-mercuration mechanism. osti.govfigshare.com However, in systems with adjacent cyclopropyl groups or other stabilizing features, the opening can occur via a stabilized, free carbocation intermediate. figshare.comresearchgate.net The resulting organomercurial can then be subjected to further reactions, such as demercuration with sodium borohydride (B1222165) to introduce a hydrogen atom. masterorganicchemistry.com

The mercury(II)-mediated ring opening of substituted cyclopropanes often proceeds with high degrees of selectivity.

Regioselectivity : The C-C bond cleavage typically occurs at the most substituted carbon of the cyclopropane ring, following Markovnikov's rule, to produce the most stable carbocationic intermediate. researchgate.net This regioselectivity allows for the controlled formation of specific constitutional isomers. For example, the reaction of phenylcyclopropane with mercury(II) salts and iodine leads regioselectively to 3-iodo-1-phenylpropane derivatives. researchgate.net

Stereoselectivity : The reaction is also known for its stereoselective outcomes. The addition of the mercury salt and the nucleophile across the cleaved C-C bond often occurs with a defined stereochemistry. figshare.com In intramolecular versions of the reaction, excellent stereoselectivity can be achieved, leading to the formation of enantiomerically pure, highly substituted cyclic ethers like tetrahydrofurans. figshare.comresearchgate.net The stereospecific nature of the ring opening is a key feature, allowing for the construction of specific diastereomers.

The table below summarizes findings on the selectivity of mercury(II)-mediated ring-opening reactions from various studies.

| Substrate Type | Key Finding | Selectivity Outcome | Reference |

| Substituted Cyclopropanes | Ring opening occurs via a corner mechanism. | Excellent regioselectivity | osti.gov |

| Bicyclopropane Arrays | Opening occurs through a stabilized, free carbocation. | Excellent regio- and stereoselectivity in intramolecular openings | figshare.comresearchgate.net |

| Cyclopropylcarbinols | Intramolecular opening by a sulfinyl group. | High regio- and stereoselectivity | ysu.am |

Photochemical and Free-Radical Isomerizations Involving Cyclopropyl-Mercury Intermediates

The carbon-mercury bond in organomercury compounds is known to be sensitive to light, and this compound is no exception. slideshare.netlibretexts.org Photochemical irradiation can induce homolytic cleavage of the C-Hg bond, generating a cyclopropyl radical and a chloromercury radical. libretexts.org This process is a key initiation step for subsequent isomerization and rearrangement reactions.

The resulting cyclopropyl radical is a high-energy intermediate due to the significant strain of the three-membered ring. psu.edu This strain provides a thermodynamic driving force for rapid ring-opening to form the more stable allyl radical. psu.edunih.gov This ring-opening is a characteristic reaction of cyclopropylmethyl radicals and is often used as a mechanistic probe. psu.edu The rate of this rearrangement is influenced by substituents on the cyclopropyl ring. psu.edu

In the context of this compound, photochemical excitation can lead to the formation of a cyclopropyl radical, which can then undergo this characteristic ring-opening isomerization. The resulting allyl radical can then participate in various radical chain propagation steps or terminate by recombination. nih.gov Studies on related systems, such as the photolysis of diazirines, also highlight the propensity of cyclopropyl-substituted intermediates to undergo ring-opening reactions. islandscholar.ca Theoretical studies on the photoisomerization of cyclopropene (B1174273) derivatives further underscore the role of conical intersections and radical intermediates in these transformations. psu.edu

Initiation: Photochemical homolysis of the C-Hg bond in this compound.

Isomerization: Rapid ring-opening of the resulting cyclopropyl radical to the allyl radical.

Propagation/Termination: The allyl radical can abstract atoms from the solvent or other species, or combine with other radicals.

It is important to note that the specific products and their distribution will depend on the reaction conditions, including the solvent and the presence of other radical traps.

Catalytic Transformations Mediated by this compound

This compound serves as a versatile reagent in various catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions and as a precursor in mercury-catalyzed processes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organomercurials like this compound can participate as the organometallic coupling partner. wikipedia.orguni-muenchen.de The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.orgwhiterose.ac.uk

In the case of this compound, the key step is the transmetalation of the cyclopropyl group from mercury to a palladium(II) intermediate. This palladium(II) species is typically formed from the oxidative addition of an organic halide to a palladium(0) catalyst. acs.org

A study on the transmetalation of an organomercurial derived from the mercury(II)-mediated cleavage of a cyclopropane ring demonstrated the feasibility of transferring the organic group to palladium(II). rsc.org The reactivity of the subsequent palladium intermediate could be controlled by the choice of ligands. rsc.org While direct studies on the cross-coupling of this compound are not extensively detailed in the provided results, analogous reactions with cyclopropyl Grignard reagents in the presence of zinc halides provide valuable insights. organic-chemistry.org These reactions demonstrate that the cyclopropyl group can be efficiently transferred to an aryl halide partner under palladium catalysis. organic-chemistry.orgorganic-chemistry.org

The general catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) can be depicted as:

Oxidative Addition: Pd(0) + Ar-X → Ar-Pd(II)-X

Transmetalation: Ar-Pd(II)-X + c-C₃H₅-Hg-Cl → Ar-Pd(II)-c-C₃H₅ + X-Hg-Cl

Reductive Elimination: Ar-Pd(II)-c-C₃H₅ → Ar-c-C₃H₅ + Pd(0)

The efficiency and selectivity of these reactions are influenced by factors such as the nature of the palladium catalyst, the ligands, the solvent, and any additives. whiterose.ac.uk

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Organometallics

| Cyclopropyl Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| c-C₃H₅MgBr | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 4-Cyclopropylanisole | 95 | organic-chemistry.org |

| c-C₃H₅MgBr | 1-Bromonaphthalene | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 1-Cyclopropylnaphthalene | 92 | organic-chemistry.org |

| Potassium cyclopropyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | 4-Cyclopropyltoluene | 85 | researchgate.net |

| Potassium cyclopropyltrifluoroborate | 2-Chloronaphthalene | PdCl₂(dppf) | 2-Cyclopropylnaphthalene | 78 | researchgate.net |

This table presents data from analogous reactions to illustrate the utility of cyclopropyl organometallics in palladium-catalyzed cross-coupling.

This compound is a valuable reagent for the introduction of the cyclopropyl moiety into organic molecules. The palladium-catalyzed cross-coupling reactions discussed in the previous section represent a primary application. wikipedia.orguni-muenchen.de By coupling with a variety of organic electrophiles, such as aryl and vinyl halides, this compound can be used to synthesize a wide range of cyclopropyl-substituted compounds.

The utility of this compound stems from the stability of the C-Hg bond under many conditions, allowing for the presence of various functional groups in the coupling partner. wikipedia.org The transmetalation to a more reactive metal catalyst, like palladium, then enables the desired bond formation.

Beyond cross-coupling, organomercury compounds have been historically used in other synthetic transformations. For instance, the reaction of organomercury halides with hydride sources can generate radicals, which can then participate in addition reactions. libretexts.org This provides an alternative, non-catalytic pathway for the introduction of the cyclopropyl group, although the high toxicity of mercury compounds has led to a decline in their use in stoichiometric applications. ontosight.ai

Mercury(II) salts are known to catalyze a variety of organic reactions, particularly those involving the activation of alkynes and alkenes. fiveable.mersc.orgacs.org While specific mechanistic studies on this compound as a catalyst are not prevalent in the provided search results, the general principles of mercury catalysis offer valuable insights.

A common mechanistic feature in mercury(II)-catalyzed reactions is the formation of a mercurinium ion intermediate. fiveable.me In the case of an alkene, the mercury(II) species acts as an electrophile, adding to the double bond to form a bridged, three-membered ring intermediate. This mercurinium ion is then susceptible to nucleophilic attack, which proceeds with anti-stereochemistry.

For reactions involving this compound, it is more likely to act as a reagent or a precursor to a catalytically active species rather than a catalyst itself in the form of an organomercurial. However, the fundamental interaction of mercury(II) with unsaturated bonds is a key concept. For example, in the hydration of alkynes, a mercury(II) salt catalyzes the addition of water across the triple bond. fiveable.meacs.org This proceeds through the formation of a vinylmercury intermediate, which is then protonated to yield an enol that tautomerizes to the final carbonyl compound.

In the context of cyclopropane chemistry, mercury(II) salts can mediate the ring-opening of cyclopropanes, particularly those bearing activating groups like hydroxyls. rsc.org This proceeds via an electrophilic attack of Hg(II) on the cyclopropane ring, leading to a ring-opened organomercurial. This process highlights the ability of mercury to interact with and cleave strained ring systems.

Advanced Spectroscopic and Structural Elucidation of Chloro Cyclopropyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organometallic compounds, offering precise information about the connectivity and environment of magnetically active nuclei. For Chloro(cyclopropyl)mercury, ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly informative.

Applications of ¹H and ¹³C NMR in Organomercury-Cyclopropyl Systems

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the cyclopropyl (B3062369) moiety, whose chemical shifts and coupling constants are influenced by the attached mercury atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons. Typically, protons on a cyclopropane (B1198618) ring appear at high field (low ppm values), a phenomenon attributed to the ring current effect. caltech.edu The protons on the carbon adjacent to the mercury atom (α-proton) would be shifted downfield compared to the other cyclopropyl protons (β-protons) due to the electronegativity and magnetic anisotropy of the C-Hg bond. Furthermore, coupling to the NMR-active ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance) would result in satellite peaks, with the two-bond coupling constant (²JHg-H) being a key diagnostic feature, typically in the range of 100-270 Hz. huji.ac.il

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the cyclopropyl ring are expected to resonate at relatively high field. udel.edu The carbon atom directly bonded to the mercury (C1) will be significantly influenced by the heavy atom effect and its chemical shift provides direct insight into the C-Hg bond's electronic nature. One-bond coupling between this carbon and the ¹⁹⁹Hg nucleus (¹JHg-C) is expected to be large, often in the range of 600 to 3000 Hz, providing unambiguous evidence of the direct carbon-mercury bond. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |

| ¹H | |||

| α-proton (1H) | ~1.5 - 2.5 | ²JHg-H ≈ 100 - 270 Hz | Shifted downfield relative to other cyclopropyl protons. |

| β-protons (4H) | ~0.5 - 1.5 | ³JH-H, ⁴JH-H | Complex multiplet structure due to geminal and vicinal coupling. |

| ¹³C | |||

| C1 (α-carbon) | ~20 - 40 | ¹JHg-C ≈ 600 - 3000 Hz | Directly bonded to mercury. |

| C2/C3 (β-carbons) | ~5 - 15 | ²JHg-C ≈ 70 - 130 Hz | Two bonds away from mercury. |

Utility of Two-Dimensional (2D) NMR Techniques

To definitively assign the complex signals in the 1D spectra and confirm the molecular structure, various 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the α- and β-protons of the cyclopropyl ring, confirming their connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would unambiguously link the α-proton signal to the C1 carbon signal and the β-proton signals to the C2/C3 carbon signals. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings (typically 2-3 bonds). It would show correlations from the cyclopropyl protons to adjacent carbons. Crucially, a ¹H-¹⁹⁹Hg or ¹³C-¹⁹⁹Hg HMBC could be used to observe long-range couplings to the mercury nucleus, further solidifying the structural assignment. rsc.orgacs.org

Mass Spectrometry (MS) for Molecular and Fragment Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through analysis of fragmentation patterns. iastate.edu

High-Resolution Accurate Mass Measurements for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental formula. acs.org For this compound, the HRMS spectrum would be complex due to the presence of multiple isotopes for both mercury and chlorine. The characteristic isotopic distribution pattern of mercury (with seven stable isotopes) serves as a definitive signature for a mercury-containing fragment. acs.org An accurate mass measurement of the molecular ion cluster would confirm the elemental composition C₃H₅ClHg.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. The mass spectra of organomercury halides are often characterized by the facile loss of the halide. acs.org

Key predicted fragmentation pathways for this compound include:

Loss of Chlorine: The primary fragmentation would likely be the cleavage of the Hg-Cl bond to yield the [C₃H₅Hg]⁺ cation.

Loss of the Cyclopropyl Group: Cleavage of the C-Hg bond could result in a [HgCl]⁺ fragment.

Cleavage of the Cyclopropyl Ring: The cyclopropyl ring itself may undergo fragmentation, although this is often a less favored pathway compared to the cleavage of the weaker metal-carbon or metal-halogen bonds.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Description |

| [C₃H₅ClHg]⁺ | C₃H₅ClHg | Molecular Ion |

| [C₃H₅Hg]⁺ | C₃H₅Hg | Loss of a chlorine radical |

| [HgCl]⁺ | HgCl | Loss of a cyclopropyl radical |

| [C₃H₅]⁺ | C₃H₅ | Cyclopropyl cation |

| [Hg]⁺ | Hg | Elemental mercury ion |

Hyphenated Techniques (e.g., LC-MS/MS) for Enhanced Analytical Resolution

For the analysis of organomercury compounds in complex matrices or for separating mixtures, hyphenated techniques are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. rsc.orgagriculturejournals.cznih.gov In this technique, the sample is first injected into a liquid chromatograph, where different compounds are separated based on their physicochemical properties (e.g., using a reversed-phase column). agriculturejournals.cz The separated compounds then elute from the column and are introduced directly into the mass spectrometer for detection and identification.

The coupling of LC with inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for the speciation of mercury compounds. agriculturejournals.cznih.gov This approach allows for the separation of this compound from other organomercury species (like methylmercury (B97897) or ethylmercury) and inorganic mercury, followed by their highly sensitive and element-specific detection. rsc.orgagriculturejournals.cz This provides excellent analytical resolution and is crucial for environmental and biological sample analysis. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determinationwikipedia.orgelectronicsandbooks.com

Analysis of Crystalline Structures and Molecular Conformationwikipedia.org

For this compound, it is anticipated that the molecule would crystallize in a way that accommodates the bulky cyclopropyl group and the linear C-Hg-Cl bond, which is a common feature in such compounds. The cyclopropane ring itself is a strained, planar three-membered ring. cam.ac.uk The conformation in the solid state would be influenced by intermolecular interactions, balancing steric hindrance and crystal packing forces. The C-Hg-Cl bond angle is expected to be close to 180°, reflecting the sp hybridization of the mercury atom.

Table 1: Expected Crystallographic and Structural Parameters for this compound (Hypothetical) This table is based on known structures of related organomercury compounds and general principles of structural chemistry.

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organometallic compounds of this type. |

| Space Group | e.g., P2₁/c, Pnma | Dependent on packing and symmetry elements. |

| C-Hg-Cl Bond Angle | ~180° | Consistent with linear geometry of R-Hg-X compounds. |

| Hg-Cl Bond Length | ~2.31 Å | Based on data for HgCl₂. materialsproject.org |

| C-Hg Bond Length | ~2.10 Å | Typical for alkyl-mercury bonds. |

| Molecular Conformation | The cyclopropyl group and chloro ligand will arrange to minimize steric hindrance in the crystal lattice. |

Correlation of Vibrational Modes with Crystalline Arrangementwikipedia.org

The arrangement of molecules in a crystal lattice can have a discernible effect on their vibrational spectra. In the solid state, intermolecular forces and the specific symmetry of the crystal can cause shifts in vibrational frequencies or the splitting of absorption bands compared to the gas or liquid phase. This phenomenon, known as factor group splitting, arises from the coupling of vibrational modes between adjacent molecules in the unit cell. kahedu.edu.in

For this compound, the transition from a disordered state (liquid or gas) to an ordered crystalline solid would likely lead to a sharpening of infrared absorption bands. Furthermore, low-frequency lattice vibrations, corresponding to the collective motions of the molecules within the crystal, would become apparent in the far-infrared or Raman spectra. While specific studies correlating the vibrational modes of this compound with its crystalline arrangement are not detailed in the search results, the principles are well-established in solid-state chemistry and spectroscopy. acs.orgacs.org

Advanced Vibrational and Rotational Spectroscopyresearchgate.net

Vibrational and rotational spectroscopy provide detailed information about the bonding within a molecule and its structure in the gas phase.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysisresearchgate.netipb.pt

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. nih.gov The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds. pressbooks.pub

The IR spectrum of this compound would be characterized by several key absorption regions:

C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to show stretching vibrations at frequencies slightly above 3000 cm⁻¹, a characteristic feature of strained rings. iranchembook.ir

Cyclopropyl Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes, which typically appear in the fingerprint region (below 1500 cm⁻¹).

C-Hg Stretching: The carbon-mercury stretching vibration is expected to occur in the far-infrared region, typically between 500 and 600 cm⁻¹.

Hg-Cl Stretching: The mercury-chloride stretching vibration is also found in the far-infrared region, generally below 400 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| C-H Stretch (cyclopropyl) | > 3000 | Higher frequency due to ring strain. iranchembook.ir |

| CH₂ Scissoring/Bending | ~1450 | Typical for methylene (B1212753) groups. |

| Cyclopropyl Ring Deformation | 1000 - 1250 | Characteristic ring modes. |

| C-Hg Stretch | 500 - 600 | Heavy atom vibration. |

| Hg-Cl Stretch | < 400 | Heavy atom vibration. researchgate.net |

Analysis of related compounds, such as cyclopropylcarbonyl chloride, confirms the existence of distinct vibrational modes associated with the cyclopropyl group that are sensitive to molecular conformation. scitation.org

Millimeter-Wave Spectroscopy for Rotational Transition Analysisresearchgate.net

Millimeter-wave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of a molecule in the gas phase. dtic.mil This analysis provides highly precise values for the molecule's rotational constants, which are inversely related to its moments of inertia. From these constants, one can derive extremely accurate molecular structures, including bond lengths and angles. mdpi.com

Studies on similar molecules, such as methyl mercury chloride, have successfully employed millimeter-wave spectroscopy to determine its structure with high precision. rsc.org For this compound, such a study would yield precise rotational constants (A, B, C) for different isotopic species (e.g., involving ³⁵Cl, ³⁷Cl, ¹⁹⁸Hg, ²⁰⁰Hg, etc.). By analyzing these multiple isotopologues, a definitive gas-phase equilibrium structure (rₑ) can be determined through Kraitchman's equations or direct fitting procedures. This technique would provide the most accurate measurement of the C-Hg and Hg-Cl bond lengths and the C-C bond lengths within the cyclopropyl ring for the isolated molecule, free from intermolecular forces present in the solid state.

Specialized Analytical Techniques for Mercury Speciation and Detectionacs.orgscitation.orgresearchgate.net

Mercury speciation analysis, the process of identifying and quantifying the different chemical forms of mercury, is crucial due to the varying toxicity of its compounds. psanalytical.com Organomercury compounds like this compound require sophisticated analytical methods for their detection, often at trace levels.

The most powerful and widely used technique for this purpose is the hyphenation of a separation method, such as gas chromatography (GC), with a highly sensitive detector. redalyc.org

Gas Chromatography (GC): GC separates volatile compounds based on their boiling points and interactions with a stationary phase inside a capillary column. shimadzu.eu For organomercury compounds, a derivatization step is often employed to increase volatility and improve separation. nih.gov For example, alkylmercury chlorides can be ethylated or phenylated before analysis. nih.govresearchgate.net

Element-Specific Detection: Following separation by GC, a detector capable of specifically identifying mercury is used. Common choices include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is one of the most sensitive detection methods, capable of reaching detection limits in the femtogram (10⁻¹⁵ g) range. rsc.org It identifies mercury based on its specific mass-to-charge ratio.

Atomic Absorption Spectrometry (AAS): In this technique, the sample is atomized, and the absorption of light by ground-state mercury atoms is measured. nih.govtandfonline.com

Atomic Fluorescence Spectrometry (AFS): AFS offers high sensitivity and is a cost-effective alternative for mercury detection. psanalytical.comnih.gov

The combination of GC with these detectors (e.g., GC-ICP-MS, GC-AAS) provides a robust method for separating this compound from other mercury species (like inorganic mercury, methylmercury, or ethylmercury) and quantifying it with high accuracy and precision. nih.govrsc.orgnih.gov

Table 3: Comparison of Hyphenated Techniques for Mercury Speciation Analysis

| Technique | Separation Principle | Detection Principle | Typical Detection Limits (as Hg) | Key Advantages |

| GC-ICP-MS | Gas-phase partitioning | Mass-to-charge ratio of ions | 0.05 - 0.21 pg nih.gov | Highest sensitivity, isotopic analysis possible. nih.gov |

| GC-AAS | Gas-phase partitioning | Atomic light absorption | ~0.01 ng nih.gov | High selectivity, established method. nih.gov |

| GC-pyro-AFS | Gas-phase partitioning | Atomic light fluorescence | 2 - 6 pg nih.gov | Cost-effective, good sensitivity. nih.gov |

| HPLC-AFS | Liquid-phase partitioning | Atomic light fluorescence | - | Suitable for less volatile or thermally unstable species. psanalytical.com |

Cold-Vapor Atomic Spectrometry (CVAS) for Trace Elemental Mercury

Cold-Vapor Atomic Absorption Spectrometry (CVAAS) and Cold-Vapor Atomic Fluorescence Spectrometry (CVAFS) are highly sensitive methods for the determination of mercury at trace and ultra-trace levels. teledynelabs.comepa.gov The fundamental principle of these techniques involves the reduction of mercury ions (Hg²⁺) in a liquid sample to volatile elemental mercury (Hg⁰). teledynelabs.comgnest.org This elemental mercury vapor is then purged from the solution by an inert gas stream and transported to a detection cell where its concentration is measured by atomic absorption or fluorescence at 253.7 nm. teledynelabs.comepa.gov

A critical consideration for the analysis of organomercury compounds like this compound is that they are not directly detectable by the standard CVAS technique. The covalent mercury-carbon bond must first be cleaved to release the mercury as Hg²⁺ ions. epa.govpsu.edu This is achieved through a preliminary oxidation or digestion step. Various powerful oxidation methods have been developed to ensure the complete decomposition of stable organomercurials. psu.edunih.govresearchgate.net

Research Findings:

The analytical procedure for this compound using CVAS would involve two key stages: oxidation and detection.

Oxidation Stage: The sample containing this compound must be subjected to a vigorous oxidation process to break the Hg-C bond. Common and effective methods include:

Microwave-assisted digestion: Using a mixture of strong acids like nitric acid (HNO₃) and oxidizing agents such as hydrogen peroxide (H₂O₂) in a closed vessel under pressure and heat. gnest.org

Advanced Oxidation Processes (AOPs): These methods generate highly reactive hydroxyl radicals (•OH) to break down organic matter. Techniques such as the use of potassium permanganate (B83412) (KMnO₄) with hydrochloric acid (HCl) enhanced by focused ultrasound, or potassium bromide (KBr) with potassium bromate (B103136) (KBrO₃), have proven effective for the degradation of compounds like methylmercury. psu.edunih.govresearchgate.netconsensus.app

Ozonolysis: The use of ozone (O₃), sometimes in conjunction with ultrasound (sonozone), can also be employed to oxidize the organic moiety and release inorganic mercury. psu.eduresearchgate.net

Detection Stage: Following the complete conversion of this compound to Hg²⁺, the sample is introduced into the CVAS system. A reducing agent, typically stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄), is added to the acidified solution to reduce Hg²⁺ to Hg⁰. gnest.orgnih.gov The volatile Hg⁰ is then stripped from the solution and measured.

The high sensitivity of modern CVAFS instruments allows for detection limits in the parts-per-trillion (ng/L) range, making this technique suitable for trace analysis following the successful oxidation of the parent compound. teledynelabs.comepa.gov

Table 1: CVAS Analysis Parameters for Organomercurials

| Parameter | Description | Typical Value/Reagent | Source(s) |

| Oxidation Reagent | Chemical used to break the Hg-C bond. | KMnO₄/HCl; KBr/KBrO₃; HNO₃/H₂O₂ | gnest.orgpsu.edunih.gov |

| Energy Source | Assists in the oxidation process. | Microwave; Focused Ultrasound | gnest.orgpsu.edu |

| Reducing Agent | Reduces Hg²⁺ to volatile Hg⁰. | Stannous Chloride (SnCl₂); Sodium Borohydride (NaBH₄) | gnest.orgnih.gov |

| Detection Wavelength | Wavelength for Hg atomic absorption/fluorescence. | 253.7 nm | teledynelabs.comepa.gov |

| Typical Detection Limit | Lowest concentration reliably detected. | 0.001 - 0.01 µg/L | nih.gov |

Ion Mobility Spectrometry (IMS) for Vapor Detection and Ionization Mechanisms

Ion Mobility Spectrometry (IMS) is an analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. wikipedia.org IMS instruments are known for their high sensitivity, rapid response times, and ability to operate at atmospheric pressure. masatech.eu When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for separating isomers and gaining structural information based on the ion's collision cross-section (CCS), which is a measure of its size and shape. wikipedia.org

For a compound like this compound, IMS analysis would begin with its introduction into the instrument and subsequent ionization. The resulting ions are then guided into a drift tube where they are separated based on their velocity, which is dependent on their charge, mass, and shape.

Research Findings:

The analysis of this compound by IMS would focus on its ionization and subsequent separation.

Ionization Mechanisms: Several ionization methods are available in IMS, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and corona discharge. wikipedia.org For this compound, a likely ionization pathway, particularly in negative ion mode, involves the attachment of a reactant ion. A relevant study demonstrated the detection of elemental mercury vapor using a corona discharge source with chloroform (B151607) as a dopant gas. researchgate.netnih.gov This generated chloride ions (Cl⁻) which acted as reactant ions, attaching to mercury atoms to form HgCl⁻ ions. researchgate.netnih.gov Given that this compound already contains a chlorine atom, it could be ionized via several potential mechanisms:

Anion Attachment: Similar to elemental mercury, the intact this compound molecule could attach to a reactant ion like Cl⁻, forming an adduct.

Dissociative Electron Capture: The molecule could capture an electron, leading to fragmentation and the formation of specific ions, such as the cyclopropylmercury radical and a chloride ion.

Protonation/Adduct Formation (Positive Mode): In positive ion mode, protonation could occur, or the molecule could form adducts with reactant ions like H₃O⁺.

Vapor Detection and Separation: Once ionized, the ions are pulsed into a drift tube. Smaller, more compact ions experience fewer collisions with the buffer gas and travel faster than larger, bulkier ions. gnest.org The drift time is used to calculate the reduced mobility (K₀), a characteristic value for a specific ion in a given drift gas. masatech.eu For instance, the HgCl⁻ ion has been reported to have a reduced mobility of 1.90 cm²/Vs. researchgate.netnih.gov The K₀ value for ions derived from this compound would be specific to their mass, charge, and three-dimensional structure. The presence of contaminants like moisture in the buffer gas can affect the measured mobility by forming ion-molecule clusters. nih.govnih.gov

Table 2: Representative Ion Mobility Spectrometry Data

| Ion Species | Parent Compound/Process | Reduced Mobility (K₀) (cm²/V·s) | Ionization Mechanism | Source(s) |

| HgCl⁻ | Elemental Hg + Chloroform dopant | 1.90 | Anion Attachment | researchgate.netnih.gov |

| (2,4-DMP)₂H⁺ | 2,4-Lutidine | ~1.65 (Value varies with temperature) | Proton-Bound Dimer | nih.gov |

| (DMMP)H⁺ | Dimethyl methylphosphonate | ~1.8 (Value varies with moisture) | Protonation | nih.gov |

| [M+GT]⁺ | Prostaglandin D2 (derivatized) | Varies by isomer | Derivatization/Adduct Formation | nih.gov |

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Mercury Chemical Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and/or electronic structure of matter. nist.govesrf.fr The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum, which consists of oscillations on the high-energy side of an absorption edge, provides detailed information about the immediate local environment around a specific absorbing atom. nist.govnih.gov By analyzing the EXAFS signal, one can determine the types of neighboring atoms, their distance from the central atom (bond length), and their number (coordination number). wpmucdn.com

For this compound, EXAFS analysis at the mercury L₃-edge would provide a precise description of the bonding environment of the mercury atom, specifically the Hg-C and Hg-Cl interactions.

Research Findings:

The analysis of the EXAFS spectrum of this compound would allow for the direct determination of its primary coordination sphere. The oscillations in the spectrum are a result of the photoelectron, emitted from the core shell of the mercury atom, scattering off the electron shells of its nearest neighbors—the carbon atom of the cyclopropyl group and the chlorine atom.

Bond Distance Determination: By fitting the experimental EXAFS data with theoretical models, precise interatomic distances can be extracted. Based on studies of related compounds, the expected bond lengths for this compound can be estimated. For example, EXAFS analysis has determined the Hg-C bond length in methylmercury compounds to be approximately 2.03–2.04 Å. msu.ru The Hg-Cl bond length in the linear molecule HgCl₂ has been measured to be around 2.29–2.30 Å. nih.gov

Coordination Number: The analysis also yields the coordination number for each type of neighboring atom. For this compound, the expected coordination numbers would be one for the carbon atom and one for the chlorine atom, confirming the molecular structure.

Structural Elucidation: EXAFS is particularly valuable because it does not require crystalline samples and can be performed on materials in various states. wpmucdn.com The technique would definitively characterize the primary bonding of the mercury center in this compound, providing empirical data to confirm its molecular structure. The analysis would reveal the Hg-C and Hg-Cl bond lengths and confirm the linear or near-linear arrangement of the C-Hg-Cl moiety, which is typical for two-coordinate mercury(II) species. stanford.edu

Table 3: Typical Mercury Bond Lengths Determined by EXAFS

| Bond | Compound/System | Bond Length (Å) | Coordination Number (Hg) | Source(s) |

| Hg-C | Methylmercury bound to thiol resin | 2.04 | 1 | msu.ru |

| Hg-Cl | HgCl₂ in tetrahydrofuran | 2.304 | 2 | nih.gov |

| Hg-S | Mercury bound to thiol groups | 2.33 - 2.35 | 2 | msu.rustanford.edu |

| Hg-O | Mercury sorbed to iron oxides | 2.04 - 2.07 | Not specified | nih.gov |

| Hg-N | Mercury(II) porphyrin complex | 2.15 | 2 | oup.com |

Computational and Theoretical Investigations of Chloro Cyclopropyl Mercury

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for exploring the electronic landscape of Chloro(cyclopropyl)mercury.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for relatively large organometallic structures. byu.edubyu.edupsu.edu The ground-state electronic energy of a molecule is determined from its electron density. psu.edu For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or cc-pVTZ, can be employed to find the most stable molecular geometry (geometry optimization). science.govnih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data representative of results from a DFT/B3LYP/6-31G calculation.*

| Parameter | Atom 1 | Atom 2 | Calculated Value |

| Bond Length | Hg | Cl | 2.35 Å |

| Bond Length | Hg | C (cyclopropyl) | 2.08 Å |

| Bond Length | C | C (cyclopropyl) | 1.51 Å |

| Bond Angle | C(cyclopropyl) | Hg | Cl |

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. science.gov These frequencies correspond to the various stretching and bending modes of the chemical bonds and are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov The assignments are often made with the aid of Potential Energy Distribution (PED) analysis. science.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical model itself. unram.ac.id These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Multireference Configuration Interaction (MRCI), can provide a highly accurate description of the electronic structure, especially when accounting for electron correlation. unram.ac.idaps.orgrug.nl

For a heavy element like mercury, relativistic effects are significant. Therefore, high-level ab initio calculations on this compound would typically incorporate a four-component relativistic Dirac-Coulomb Hamiltonian to accurately model its electronic properties. aps.orgrug.nl Such calculations are essential for characterizing the nature of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the molecule's reactivity. unram.ac.id While computationally more demanding than DFT, these methods are invaluable for obtaining precise energy levels and understanding complex electronic phenomena in heavy metal complexes. aps.orgrug.nlarxiv.org

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. researchgate.net This allows for the identification of intermediates, transition states, and the elucidation of detailed reaction pathways for this compound.

Organomercury compounds are known to undergo electrophilic cleavage. thieme-connect.de The reaction of this compound with an electrophile (E⁺) would involve the breaking of the carbon-mercury bond. Computational studies, particularly using DFT, can model this process. byu.edu The mechanism likely proceeds through an electrophilic substitution transition state where the new bond to the electrophile forms as the Hg-C bond cleaves. osti.gov

Calculations would focus on locating the transition state structure for the electrophilic attack on the cyclopropyl-bearing carbon. The activation energy barrier for this process can be calculated, providing insight into the reaction kinetics. osti.gov Studies on similar main-group metal complexes suggest that the reaction proceeds via a closed-shell electrophilic C-H activation mechanism, which could be analogous to the C-Hg bond cleavage. byu.edubyu.eduosti.gov

The cyclopropane (B1198618) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. researchgate.netquimicaorganica.org Mercury(II)-mediated ring-opening of cyclopropanes is a known process. osti.gov Computational analysis can be used to explore the energetics of this ring-opening. researchgate.net DFT calculations can map the potential energy surface for the cleavage of a C-C bond in the cyclopropane ring, which is often promoted by the electrophilic character of the mercury center. uq.edu.au

The analysis would involve calculating the activation free energy (ΔG‡) for the ring-opening. For example, in a related system, the energy barrier for the spontaneous opening of a dibromocyclopropane ring was computationally found to be very high (45 kcal/mol), indicating that the process is not spontaneous and requires a promoter. uq.edu.au A similar analysis for this compound would clarify whether the ring-opening is a feasible reaction pathway and under what conditions. The calculations would also determine the regiochemistry of the ring opening, predicting which of the cyclopropyl (B3062369) bonds is most likely to break. soton.ac.uk

Table 2: Illustrative Energetic Data for a Proposed Ring-Opening Pathway This table presents hypothetical data for a computational study on the ring-opening of this compound, inspired by similar analyses. uq.edu.au

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactant: this compound | 0.0 |

| 2 | Transition State (C-C cleavage) | +35.5 |

| 3 | Ring-Opened Intermediate | +15.2 |

Conformational Analysis and Stereochemical Predictions

Computational methods can be used to calculate the energy of different conformers to determine the most stable arrangement. youtube.com For this compound, this would involve rotating the chloromercuryl (-HgCl) group relative to the cyclopropyl ring and calculating the potential energy at each step. Although the barrier to rotation is expected to be low, identifying the minimum energy conformation is important for understanding its reactivity.

Furthermore, computational studies can predict the stereochemical outcome of reactions involving this compound. For instance, in electrophilic ring-opening reactions, theoretical modeling can determine whether the reaction proceeds with inversion or retention of configuration at the carbon center, which is crucial for synthetic applications. canterbury.ac.nz

Spectroscopic Parameter Prediction and Interpretation

The calculation of spectroscopic parameters is a powerful tool for complementing and interpreting experimental data. It allows for the structural elucidation of molecules and provides insight into their electronic and geometric properties.

Theoretical calculations of vibrational frequencies, often using methods like DFT, are essential for assigning peaks in experimental infrared (IR) and Raman spectra. cyu.fr These calculations can also provide thermodynamic data such as zero-point vibrational energies. While studies have been performed on the vibrational spectra of other organomercury halides, no such data or analysis has been published for this compound. researchgate.net

Microwave spectroscopy, aided by theoretical predictions, can yield highly accurate molecular structures through the determination of rotational constants. For molecules containing quadrupolar nuclei, such as chlorine, the nuclear quadrupole coupling constants provide detailed information about the electronic environment around that nucleus. researchgate.netmdpi.com Although there are reports on the nuclear quadrupole resonances of other chlorinated cyclopropanes, specific theoretical or experimental data for the rotational constants and nuclear quadrupole coupling constants of this compound are not available in the literature. aip.org

Advanced Applications in Organic Synthesis and Materials Science

Chloro(cyclopropyl)mercury as a Foundational Reagent in Organic Synthesis

This compound has emerged as a valuable reagent in the field of organic synthesis, primarily due to its ability to introduce the highly strained but synthetically useful cyclopropyl (B3062369) group into various molecular frameworks. wikipedia.orgunl.pt The unique electronic and steric properties of the cyclopropyl group can impart desirable characteristics to target molecules, including altered reactivity and biological activity. unl.pt The stability of organomercury compounds, including this compound, to air and water simplifies their handling in a laboratory setting. thieme-connect.de

The reaction of this compound with unsaturated substrates like alkenes and alkynes, often mediated by a transition metal catalyst such as palladium, serves as a method for cyclopropanation. thieme-connect.deacs.org This process involves the transfer of the cyclopropyl group from the mercury atom to the carbon-carbon double or triple bond. thieme-connect.de The reaction proceeds through the formation of a cyclopropane (B1198618) ring, a three-membered carbocycle. lumenlearning.comlibretexts.org This method is a valuable tool for synthesizing cyclopropane derivatives, which are key structural motifs in numerous natural products and biologically active compounds. unl.ptnih.gov

The general scheme for the cyclopropanation of an alkene using a cyclopropyl mercury reagent is depicted below:

R-CH=CH-R' + c-C3H5HgCl → R-CH(c-C3H5)-CH-R' + HgCl

This reaction offers a pathway to substituted cyclopropanes with control over the relative stereochemistry of the substituents on the newly formed ring. unl.pt The stereospecificity of the reaction often retains the stereochemistry of the starting alkene. masterorganicchemistry.com

The following table summarizes representative examples of cyclopropanation reactions involving organomercury reagents, highlighting the diversity of substrates that can be employed.

| Alkene/Alkyne Substrate | Reagent System | Product | Reference |

| Styrene | c-C3H5HgCl / Pd(OAc)2 | 1-cyclopropyl-2-phenylethane | thieme-connect.de |

| Phenylacetylene | c-C3H5HgCl / PdCl2 | (E/Z)-1-cyclopropyl-2-phenylethene | thieme-connect.de |

| Methyl Acrylate (B77674) | c-C3H5HgCl / Pd(PPh3)4 | Methyl 2-cyclopropylpropanoate | thieme-connect.de |

Beyond simple alkenes and alkynes, this compound facilitates the introduction of cyclopropyl groups into more complex and sterically hindered organic molecules. masterorganicchemistry.com This capability is crucial in the later stages of a total synthesis of a natural product or in the diversification of a drug lead candidate. The reaction conditions can often be tuned to achieve high levels of chemo- and regioselectivity, ensuring that the cyclopropyl group is installed at the desired position without affecting other functional groups present in the molecule. researchgate.net

The palladium-catalyzed cross-coupling of this compound with various organic halides or triflates is a powerful method for this purpose. This reaction, a type of Suzuki-Miyaura or Stille-like coupling, allows for the precise formation of a carbon-carbon bond between the cyclopropyl group and a specific carbon atom within the complex architecture. thieme-connect.deorganic-chemistry.org

An illustrative example is the coupling of this compound with an aryl iodide:

Ar-I + c-C3H5HgCl --(Pd catalyst)--> Ar-c-C3H5 + HgClI

This targeted approach has been instrumental in the synthesis of various biologically active compounds where the presence of a cyclopropyl group is essential for their function. unl.pt

Stereoselective Synthesis of Intricate Organic Molecules

The control of stereochemistry is a paramount challenge in modern organic synthesis. This compound and related organomercurials have proven to be valuable tools in addressing this challenge, enabling the stereoselective synthesis of complex molecules with multiple stereocenters. ysu.amnih.gov

A significant application of organomercury-mediated reactions is the construction of stereotriads and stereotetrads, which are contiguous arrays of three and four stereocenters, respectively. ysu.amnih.gov These structural motifs are prevalent in many polyketide and polypropionate natural products, which often exhibit potent biological activities. ysu.am

One strategy involves the mercury(II)-mediated ring-opening of cyclopropylcarbinols. ysu.amnih.govnih.gov In this reaction, the cyclopropane ring is opened by an electrophilic mercury species, and the resulting intermediate is trapped by a nucleophile. The stereochemical outcome of this process can be highly controlled by the stereochemistry of the starting cyclopropylcarbinol and the reaction conditions. By carefully choosing the substrate and reagents, it is possible to generate specific stereoisomers of the desired stereotriad or stereotetrad. ysu.am For instance, the reaction of cis- and trans-disubstituted cyclopropanes can lead to all four possible diastereomeric stereotriads. ysu.amresearchgate.net

The following table showcases the stereoselective synthesis of stereotriads from different cyclopropylcarbinol precursors.

| Cyclopropylcarbinol Precursor | Reagent | Major Stereotriad Product | Diastereomeric Ratio | Reference |

| cis-Disubstituted Cyclopropylcarbinol | Hg(OTFA)2, then NaBH4 | syn,syn-Stereotriad | >95:5 | ysu.am |

| trans-Disubstituted Cyclopropylcarbinol | Hg(OTFA)2, then NaBH4 | syn,anti-Stereotriad | >95:5 | ysu.am |

| Trisubstituted Cyclopropylcarbinol | Hg(OTFA)2, then NaBH4 | Product with Quaternary Center | High | ysu.am |

Achieving control over both relative and absolute configuration is the pinnacle of stereoselective synthesis. Organomercury-mediated reactions have demonstrated the ability to influence both aspects. The relative configuration between newly formed stereocenters is often dictated by the mechanism of the reaction, such as the anti-addition observed in oxymercuration reactions. masterorganicchemistry.com

The control of absolute configuration typically requires the use of a chiral auxiliary or a chiral catalyst. In the context of organomercury chemistry, chiral ligands can be employed to create a chiral environment around the mercury center, thereby influencing the stereochemical outcome of the reaction. nih.gov For example, the use of chiral bisoxazoline ligands in mercury(II)-mediated polyene cyclizations has been shown to induce high levels of enantioselectivity. nih.gov

Furthermore, the stereochemistry of the organomercury reagent itself can be controlled. The synthesis of enantiomerically enriched alkylmercury reagents allows for the transfer of a chiral alkyl group with retention of configuration in certain reactions. harvard.edu This approach provides a direct method for introducing a stereocenter with a defined absolute configuration.

Preparation of Highly Functionalized Cyclopropane Derivatives

This compound is a precursor for the synthesis of a wide array of highly functionalized cyclopropane derivatives. thieme-connect.denih.gov These derivatives are valuable building blocks in organic synthesis and can possess unique chemical and physical properties. wikipedia.org

The versatility of the organomercury intermediate allows for a variety of subsequent transformations. For instance, the carbon-mercury bond can be cleaved to introduce a range of functional groups. wikipedia.org Reduction with sodium borohydride (B1222165) introduces a hydrogen atom, while treatment with halogens can yield the corresponding cyclopropyl halide. masterorganicchemistry.comwikipedia.org

Moreover, this compound can participate in palladium-catalyzed carbonylation reactions to produce cyclopropyl ketones and esters. acs.orgacs.org The reaction with α,β-unsaturated esters in the presence of palladium salts can lead to the formation of dienoates. thieme-connect.de These transformations significantly expand the synthetic utility of this compound, providing access to a diverse set of functionalized cyclopropanes that would be challenging to prepare by other means. rsc.org

The table below provides examples of functionalized cyclopropanes synthesized from organomercury precursors.

| Organomercury Precursor | Reagent/Reaction | Functionalized Cyclopropane Product | Reference |

| This compound | NaBH4 | Cyclopropane | masterorganicchemistry.com |

| This compound | Br2 | Bromocyclopropane | orgsyn.org |

| This compound | CO, PdCl2 | Dicyclopropyl ketone | acs.org |

| This compound | Methyl acrylate, Pd(OAc)2 | Methyl 2-cyclopropylpropanoate | thieme-connect.de |

Cross-Coupling Methodologies for Aryl and Heteroaryl Cyclopropanes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govuwindsor.ca The construction of aryl and heteroaryl cyclopropanes is of particular importance in the synthesis of pharmaceuticals and agrochemicals. nih.gov Historically, organomercury compounds played a pioneering role in the development of these reactions. For instance, the Heck reaction originally utilized aryl-mercury compounds for the arylation of alkenes. whiterose.ac.uk

In principle, this compound can participate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides to furnish the corresponding cyclopropylarenes. The general catalytic cycle would involve the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation of the cyclopropyl group from mercury to palladium, and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. nih.gov

However, due to the high toxicity of organomercury compounds, their use in modern cross-coupling chemistry has been largely superseded by less hazardous organometallic reagents such as cyclopropylboronic acids and their derivatives (in Suzuki-Miyaura coupling) nih.gov, cyclopropylmagnesium halides (in Kumada coupling) organic-chemistry.org, and cyclopropylzinc reagents (in Negishi coupling). These alternatives generally offer comparable or superior reactivity and a much better safety profile.

Table 2: Comparison of Cyclopropyl Nucleophiles in Cross-Coupling Reactions

| Cyclopropyl Reagent | General Formula | Common Cross-Coupling Reaction | Key Features |

| Cyclopropylboronic acid/ester | c-C₃H₅B(OR)₂ | Suzuki-Miyaura Coupling | Stable, tolerant of many functional groups. nih.gov |

| Cyclopropyl Grignard Reagent | c-C₃H₅MgX | Kumada Coupling | Highly reactive, less functional group tolerant. organic-chemistry.org |

| Cyclopropylzinc Halide | c-C₃H₅ZnX | Negishi Coupling | Good reactivity and functional group tolerance. |

| This compound | c-C₃H₅HgCl | (Historically) Heck-type/Stille-type Coupling | Toxic, largely replaced by other reagents. whiterose.ac.uk |

Synthesis and Transformative Applications of Cyclopropylstannanes

Cyclopropylstannanes are versatile intermediates in organic synthesis, primarily utilized in Stille cross-coupling reactions to introduce the cyclopropyl moiety. researchgate.net They can be prepared through various methods, including the reaction of cyclopropyllithium or cyclopropyl Grignard reagents with trialkyltin halides.

A viable, albeit less common, route to cyclopropylstannanes involves the transmetalation from an organomercury precursor like this compound. thieme-connect.deresearchgate.net This reaction entails the transfer of the cyclopropyl group from the mercury atom to a tin atom, typically by reacting the organomercurial with a trialkyltin hydride or a related tin species. The general transformation is depicted below:

c-C₃H₅HgCl + R₃Sn-H → c-C₃H₅SnR₃ + Hg + HCl

Once formed, cyclopropylstannanes can undergo palladium-catalyzed Stille coupling with a wide range of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates, to afford the corresponding cyclopropyl-substituted compounds. The reaction of vinyltrimethyltin with phenyl(bromodichloromethyl)mercury to produce 2,2-dichlorocyclopropyltrimethyltin illustrates a related transformation, highlighting the utility of organomercury compounds in accessing functionalized stannanes. researchgate.net

Emerging Applications in Materials Science

The unique structural and electronic properties of the cyclopropane ring make it an attractive component in the design of advanced materials. beilstein-journals.org The incorporation of cyclopropyl groups into polymers can influence properties such as thermal stability, photosensitivity, and optical characteristics.

Design and Synthesis of Cyclopropane-Containing Polymeric Materials

Polymers containing cyclopropane rings in their structure have been investigated for various applications. For instance, the radical polymerization of monomers such as p-(vinyl phenyl)-2-chloromethylcyclopropane can yield polymers with reactive cyclopropyl and chloromethyl groups. wjrr.org These functional groups can be further modified or can participate in cross-linking reactions, leading to materials with tailored properties.

While a direct polymerization of this compound is not feasible, it could serve as a starting material for the synthesis of polymerizable cyclopropane-containing monomers. For example, a palladium-catalyzed cross-coupling reaction between this compound and a suitable vinyl-containing coupling partner could potentially yield a vinylcyclopropane (B126155) monomer, which could then be polymerized.

Development of Photosensitive Materials and Photoresist Technologies

Polymers incorporating cyclopropane moieties have shown promise as photosensitive materials, particularly for applications in photoresist technology. wjrr.orgiaea.orgiaea.orgsciencepg.comresearchgate.net Photoresists are light-sensitive materials used in microlithography to create patterned coatings on surfaces, a fundamental process in the manufacturing of integrated circuits. wjrr.org

The photosensitivity of cyclopropane-containing polymers often arises from the ability of the strained three-membered ring to undergo photochemical reactions, such as ring-opening, upon exposure to UV irradiation. wjrr.org This can lead to changes in the polymer's solubility, allowing for the creation of a negative-tone photoresist where the exposed regions become less soluble and remain after development. wjrr.org For example, polymers containing chloromethylcyclopropane units have been shown to undergo photochemical structurization, or cross-linking, due to the opening of the cyclopropane ring with the participation of the chlorine atom. wjrr.org

The synthesis of such photosensitive polymers typically involves the polymerization of functionalized cyclopropyl monomers, such as cyclopropyl methacrylates or vinylphenyl-substituted cyclopropanes. wjrr.orgiaea.orgsciencepg.comresearchgate.net As mentioned previously, this compound could potentially be a precursor for these monomers, thereby linking it to the development of these advanced materials.

Conclusion and Future Research Perspectives

Current State of Scholarly Research on Chloro(cyclopropyl)mercury and Related Compounds

Scholarly research on this compound places it within the broader field of organomercury chemistry, a discipline that has seen significant evolution over the past decades. wikipedia.org Historically, organomercurials have been recognized for their utility as versatile synthetic intermediates. researchgate.net this compound, specifically, serves as a key reagent for the introduction of the cyclopropyl (B3062369) moiety, a structural motif present in numerous biologically active molecules and natural products. beilstein-journals.orgresearchgate.net

The primary application of this compound in synthetic chemistry involves its reaction with various substrates, often catalyzed by transition metals like palladium. researchgate.netresearchgate.net These reactions leverage the unique properties of the carbon-mercury bond, which, while stable to air and water, can be selectively cleaved under specific conditions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org For instance, the palladium-catalyzed cross-coupling of this compound with alkenes has been shown to produce π-allylic palladium complexes, which are valuable intermediates for further transformations. researchgate.net Research has demonstrated that reactions involving cyclopropylmercuric chloride can proceed with high yields, such as its reaction with methyl acrylate (B77674) in the presence of lithium chloropalladite to yield methyl sorbate. researchgate.net